(2-Phenoxy)ethoxyacetic Acid Ethyl Ester
Description
(2-Phenoxy)ethoxyacetic Acid Ethyl Ester is an ester derivative of phenoxyethoxyacetic acid, characterized by a phenoxyethoxy substituent attached to an acetic acid backbone, which is further esterified with ethanol.
Below, we compare it with structurally and functionally related compounds.
Properties
Molecular Formula |
C12H16O4 |
|---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
ethyl 2-(2-phenoxyethoxy)acetate |
InChI |
InChI=1S/C12H16O4/c1-2-15-12(13)10-14-8-9-16-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 |
InChI Key |
XHWMHBKJLPDHFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COCCOC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethoxyacetic Acid Ethyl Ester (Ethyl Ethoxyacetate)
- Structure : C6H12O3 (MW: 132.16). Contains an ethoxy group directly attached to the acetic acid ethyl ester backbone.
- Synthesis: Produced via esterification of ethoxyacetic acid with ethanol using HCl .
- Metabolism: Metabolized to ethoxyacetic acid (EAA), a known toxic metabolite of ethylene glycol monoethyl ether (EGEE). In humans, ~23% of inhaled EGEE is excreted as EAA within 42 hours .
- Toxicity : EAA is associated with reproductive and developmental toxicity in animal models .
Methyl Phenoxyacetate
- Structure: C9H10O3 (MW: 166.18). Features a phenoxy group attached to an acetic acid methyl ester.
- Synthesis: Derived from phenoxyacetic acid and methanol under acidic conditions .
- Applications: Used in fragrances and as a chemical intermediate. Limited metabolic data available, but likely hydrolyzes to phenoxyacetic acid.
Ethyl 2-(2-tert-Butylphenoxy)acetate
- Structure: C14H20O3 (MW: 236.31). Contains a bulky tert-butylphenoxy group.
- Properties: Increased steric hindrance may reduce metabolic hydrolysis rates compared to unsubstituted phenoxy esters .
2-(2-Methoxyethoxy)ethoxyacetic Acid
- Structure : C7H14O5 (MW: 178.18). A glycol ether derivative with a methoxyethoxy chain.
- Metabolism : Similar to EAA, its ethyl ester would likely hydrolyze to the corresponding acid, which may exhibit delayed excretion due to longer ethoxy chains .
Metabolic and Toxicological Comparison
Metabolic Pathways
- (2-Phenoxy)ethoxyacetic Acid Ethyl Ester: Expected to hydrolyze in vivo to phenoxyethoxyacetic acid, which may undergo further conjugation (e.g., glycine) or ether bond cleavage. Its excretion kinetics may resemble EAA, which has a biological half-life of 21–24 hours in humans .
- Ethyl Ethoxyacetate : Rapidly hydrolyzed to EAA, with 23% recovery in urine after 42 hours in human studies. Conjugation with glycine is less prevalent in humans compared to rats .
- Methyl Phenoxyacetate: Likely hydrolyzes to phenoxyacetic acid, but human excretion data are sparse.
Toxicity Profiles
- Ethoxyacetic Acid (EAA): Linked to testicular atrophy, hematotoxicity, and developmental effects in rodents.
- The phenoxy group may enhance lipid solubility, increasing tissue retention.
- Methoxyacetic Acid (MAA): A metabolite of 2-methoxyethanol, causes similar toxicity to EAA but with faster urinary clearance (half-life ~8 hours in rats) .
Data Table: Key Properties of Comparable Compounds
Key Research Findings and Gaps
- Metabolism: While EAA excretion kinetics are well-characterized , data on phenoxyethoxyacetic acid are lacking. Its longer ethoxy chain may delay clearance, increasing toxicity risks.
- Synthesis: Methods for phenoxyethoxyacetic acid derivatives need validation. and provide templates for esterification but require adaptation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
